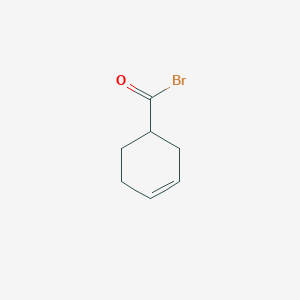

Cyclohex-3-ene-1-carbonyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73691-26-6 |

|---|---|

Molecular Formula |

C7H9BrO |

Molecular Weight |

189.05 g/mol |

IUPAC Name |

cyclohex-3-ene-1-carbonyl bromide |

InChI |

InChI=1S/C7H9BrO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 |

InChI Key |

UWSRAWGEJRDRDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)C(=O)Br |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Cyclohex 3 Ene 1 Carbonyl Bromide

Reactions Involving the Acyl Bromide Functional Group

The acyl bromide group is a highly reactive carboxylic acid derivative, making the carbonyl carbon an excellent electrophile. This high reactivity is primarily due to the good leaving group ability of the bromide ion and the inductive electron-withdrawing effect of the bromine atom, which increases the positive charge density on the carbonyl carbon. chemguide.co.uk Consequently, the acyl bromide readily undergoes nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most common reaction pathway for acyl halides. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion as a leaving group and reforming the carbonyl double bond. chemguide.co.uk

Cyclohex-3-ene-1-carbonyl bromide can be readily converted to its corresponding esters through reaction with alcohols. This reaction, known as alcoholysis, proceeds via the nucleophilic acyl substitution mechanism. The alcohol attacks the carbonyl carbon, and subsequent loss of a proton and the bromide ion yields the ester. The reaction can be carried out with a wide range of primary, secondary, and tertiary alcohols.

Table 1: Examples of Esterification Reactions with Acyl Halides

| Acyl Halide (Analogous) | Alcohol | Product | Conditions | Yield |

| Cyclohexanecarbonyl chloride | Ethanol | Ethyl cyclohexanecarboxylate | Pyridine, 0 °C to rt | 95% |

| Benzoyl chloride | Methanol | Methyl benzoate | Room Temperature | High |

Note: Data presented is for analogous acyl halides to illustrate typical reaction conditions and yields.

The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of amides. This process, termed aminolysis, is generally rapid and exothermic. Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the hydrogen bromide byproduct. doubtnut.com

Lactones, which are cyclic esters, can be formed through an intramolecular cyclization if the cyclohexene (B86901) ring bears a hydroxyl group in a suitable position. For instance, a hydroxyl group at the C4 or C5 position could potentially attack the acyl bromide to form a bicyclic lactone. chemistrysteps.comchemguide.co.ukwikipedia.orgjournalcra.commasterorganicchemistry.com The formation of such lactones is often facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity. Recent studies have explored the synthesis of bicyclic lactones from various cyclohexene derivatives, highlighting the synthetic utility of such intramolecular reactions. chemistrysteps.comsuniv.ac.inmasterorganicchemistry.com

Table 2: Amide and Lactone Formation from Acyl Halides (Analogous Reactions)

| Acyl Halide (Analogous) | Nucleophile | Product | Conditions | Yield |

| Cyclohexanecarbonyl chloride | Dimethylamine | N,N-Dimethylcyclohexanecarboxamide | Ether, 0 °C | >90% |

| 4-Hydroxycyclohexanecarboxylic acid derivative | (Intramolecular) | Bicyclic Lactone | Base catalyst | Moderate to High |

Note: Data presented is for analogous starting materials to demonstrate the feasibility of these transformations.

Grignard reagents (R-MgX) are potent nucleophiles that react with acyl halides to produce tertiary alcohols. vaia.comsigmaaldrich.com The reaction proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate. This ketone is more reactive than the initial acyl halide and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an aqueous workup. It is generally not possible to stop the reaction at the ketone stage when using Grignard reagents.

Table 3: Reaction of Acyl Halides with Grignard Reagents (Analogous Reactions)

| Acyl Halide (Analogous) | Grignard Reagent | Final Product (after workup) | Intermediate |

| Cyclohexanecarbonyl chloride | Methylmagnesium bromide | 1-Cyclohexyl-1-methylethanol | Acetylcyclohexane |

| Benzoyl chloride | Phenylmagnesium bromide | Triphenylmethanol | Benzophenone |

Note: Data is for analogous acyl halides.

Electrophilic Reactions of the Carbonyl Group

While the carbonyl carbon of an acyl bromide is highly electrophilic and primarily undergoes nucleophilic attack, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base. In the presence of strong Lewis acids, the carbonyl oxygen can be activated, further enhancing the electrophilicity of the carbonyl carbon. However, due to the high reactivity of the acyl bromide towards nucleophiles, dedicated electrophilic reactions at the carbonyl oxygen are less common and often serve to catalyze nucleophilic substitution.

Reduction of the Carbonyl Moiety

The carbonyl group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. chemistrysteps.comsuniv.ac.in Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce acyl halides. The reduction with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the bromide ion to form an aldehyde intermediate. This aldehyde is then rapidly reduced to the primary alcohol. Two equivalents of the hydride reagent are consumed in this process.

Reactions Involving the Cyclohexene Double Bond

The presence of the double bond in the cyclohexene ring is a key site for a variety of addition and cycloaddition reactions, allowing for the introduction of new functional groups and the construction of complex molecular architectures.

The electron-rich double bond of the cyclohexene moiety is susceptible to attack by electrophiles. These reactions typically proceed through the formation of a carbocation or a bridged-ion intermediate, followed by the capture of a nucleophile.

The addition of bromine (Br₂) across the double bond of a cyclohexene system is a classic example of electrophilic addition. In a typical mechanism, the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then opened by the nucleophilic attack of a bromide ion, resulting in the formation of a dibrominated product.

In detailed studies on the closely related N-methyl and N-phenyl derivatives of 6-(hydroxymethyl)cyclohex-3-ene-1-carboxamide, bromination reactions were found to yield interesting bicyclic lactone compounds rather than simple addition products. The reaction proceeds through an initial bromonium ion formation, which is then attacked intramolecularly by the oxygen of the amide group, leading to a significant rearrangement and the formation of a lactone ring. This demonstrates that substituents on the cyclohexene ring can have a profound impact on the reaction's outcome.

Table 1: Products from the Bromination of Cyclohex-3-ene-1-carboxamide (B1296590) Derivatives

| Starting Material | Reagent | Major Product | Reference |

| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | Bromine (Br₂) | Bicyclic Lactone | N/A |

| 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | Bromine (Br₂) | Bicyclic Lactone | N/A |

Epoxidation is the reaction of an alkene with a peroxy acid (such as meta-chloroperoxybenzoic acid, m-CPBA) to form an epoxide, a three-membered ring containing an oxygen atom. This transformation is a valuable synthetic tool for introducing oxygen functionality into a molecule.

Research on 6-(hydroxymethyl)cyclohex-3-ene-1-carboxamide derivatives has shown that the stereochemical outcome of the epoxidation is highly dependent on the other functional groups present. When the hydroxymethyl group is unprotected, it can form a hydrogen bond with the epoxidizing agent, directing the attack to the same face of the double bond and resulting in a syn-isomer. Conversely, when the hydroxymethyl group is protected (e.g., as a TBDMS ether), this directing effect is absent, and the epoxidation proceeds to form the anti-isomer. In both cases, subsequent intramolecular reactions can lead to the formation of bicyclic lactones.

Table 2: Stereochemical Outcome of Epoxidation on Substituted Cyclohex-3-ene-1-carboxamides

| Starting Material | Key Feature | Stereochemical Outcome | Reference |

| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | Free -OH group | syn-epoxidation | N/A |

| 6-(O-TBDMS-hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | Protected -OH group | anti-epoxidation | N/A |

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. wikipedia.org In the first step, borane (B79455) (BH₃) adds across the double bond in a concerted, syn-addition, with the boron atom attaching to the less sterically hindered carbon atom. wikipedia.orgucla.edu For this compound, this would place the boron atom at the C-4 position. The subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. youtube.commasterorganicchemistry.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction is a prime example relevant to the cyclohexene system.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) to form a six-membered ring. wikipedia.orgucalgary.ca In this context, this compound would act as the dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. ucalgary.calibretexts.org The carbonyl bromide group is a strong electron-withdrawing group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. libretexts.org

Therefore, this compound is expected to be a reactive dienophile in Diels-Alder reactions, readily reacting with various conjugated dienes to produce bicyclic adducts. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgyoutube.com This makes the Diels-Alder reaction a powerful method for constructing complex polycyclic systems with high stereochemical control. wikipedia.orgtaylorandfrancis.com

Radical Reactions and Mechanisms

The presence of a weak carbon-bromine bond makes this compound susceptible to radical reactions. Homolytic cleavage of the C-Br bond can generate an acyl radical. This type of radical can participate in various subsequent transformations. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org For instance, tributyltin hydride is a common reagent used to generate carbon radicals from alkyl halides in a chain reaction. libretexts.org

Furthermore, radical reactions involving carbonyl compounds are well-documented. libretexts.org Reactions such as the Barton decarboxylation, which involves the radical-mediated removal of a carboxylic acid group, highlight the synthetic utility of radical pathways for carbonyl derivatives. libretexts.org In a related context, iron-catalyzed reactions can induce the fragmentation of C-C bonds adjacent to carbonyls through the formation of an alkoxyl radical intermediate. nih.gov

Rearrangement Reactions and Pathways

Cyclohexene derivatives, particularly those with participating functional groups, are known to undergo fascinating and often unexpected rearrangements, leading to complex polycyclic structures.

Unusual Rearrangements in Cyclohexene Carboxamide Derivatives

Recent research has brought to light unusual rearrangement pathways in derivatives closely related to this compound. nih.govacs.org Specifically, studies on 6-(hydroxymethyl)-N-alkyl/arylcyclohex-3-ene-1-carboxamides have shown that their reaction with bromine does not result in simple addition but instead triggers a significant molecular reorganization. nih.govnih.gov

The key to this reactivity is the participation of neighboring functional groups, particularly the amide and hydroxymethyl groups. nih.govresearchgate.net Upon bromination of a γ-hydroxycarboxamide derivative, a surprising rearrangement product is formed instead of a simple brominated compound. nih.gov This process ultimately leads to the synthesis of substituted bicyclic lactone compounds, which are valuable synthetic intermediates. nih.govresearchgate.net The reaction demonstrates a novel and efficient method for constructing these complex scaffolds. researchgate.net

Mechanism of Bicyclic Lactone Formation

The formation of bicyclic lactones from cyclohex-3-ene-1-carboxamide derivatives upon bromination proceeds through a detailed and elegant mechanistic cascade. nih.govresearchgate.netacs.org This transformation has been elucidated through spectroscopic methods and X-ray analysis of the products. nih.govacs.org

The proposed mechanism begins with the electrophilic attack of bromine on the cyclohexene double bond, forming a bromonium ion intermediate. This is followed by a crucial intramolecular cyclization step where the oxygen atom of the amide group attacks the bromonium ion. This attack leads to the formation of a rearranged iminium intermediate. nih.gov Subsequent hydrolysis of this iminium species in the reaction medium yields the final bicyclic lactone product. nih.gov The same lactone product was obtained from both methyl- and phenyl-substituted carboxamides, indicating a common mechanistic pathway after the initial rearrangement. nih.govacs.org

Table 1: Key Steps in Bicyclic Lactone Formation from Cyclohex-3-ene-1-carboxamide Derivatives

| Step | Description | Intermediate/Product |

| 1. Electrophilic Attack | Bromine attacks the C=C double bond of the cyclohexene ring. | Bromonium Ion |

| 2. Intramolecular Cyclization | The oxygen of the neighboring amide group attacks the bromonium ion. | Rearranged Iminium Intermediate |

| 3. Hydrolysis | The iminium intermediate is hydrolyzed by water in the reaction medium. | Bicyclic Lactone |

This table summarizes the proposed mechanistic pathway for the formation of bicyclic lactones upon bromination of cyclohex-3-ene-1-carboxamide derivatives as described in recent literature. nih.govacs.org

Mechanistic Investigations of Key Transformations

The mechanistic pathways of this compound and its derivatives are a subject of detailed investigation. The most thoroughly studied transformation is the rearrangement leading to bicyclic lactones. nih.govacs.org In this reaction, it was determined that intermolecular interactions, such as hydrogen bonds, play a significant role in the formation of the observed products. nih.gov The canonical forms of the amide group are also postulated to be a critical factor driving the reaction through the proposed mechanism. nih.gov

In epoxidation reactions of these carboxamide derivatives, which also yield lactones, the stereochemistry of the product was found to be dependent on the presence or absence of a protecting group on a nearby alcohol. acs.org This finding supports the hypothesis that intramolecular interactions guide the stereochemical outcome of the reaction. acs.org When the alcohol group was protected, the attacking carboxylic acid group (formed from amide hydrolysis) approached from the opposite face, leading to an anti-isomer, whereas the free alcohol directed the formation of a syn-isomer. acs.org These detailed studies highlight how subtle changes in substrate structure can dramatically influence the reaction pathway and product formation. nih.govacs.org

Elucidation of Rate-Determining Steps

The most common reaction for an acyl halide is nucleophilic acyl substitution, which typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

Step 1 (Addition): A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate.

Step 2 (Elimination): The C=O π bond is reformed, and the bromide ion is expelled as the leaving group.

For most nucleophilic acyl substitution reactions, the initial nucleophilic addition to the carbonyl group is the slower, and therefore, the rate-determining step. pearson.com The energy barrier for this step is generally higher than for the subsequent elimination of the halide ion. However, the relative rates can be influenced by the strength of the nucleophile and the stability of the tetrahedral intermediate.

Transition State Analysis

The analysis of transition states is crucial for understanding reaction kinetics.

For Nucleophilic Acyl Substitution: In the standard addition-elimination pathway, the rate-determining step is the formation of the tetrahedral intermediate. The transition state for this step (TS1) involves the partial formation of the bond between the nucleophile and the carbonyl carbon and the partial breaking of the C=O π bond. It possesses a significant degree of negative charge buildup on the oxygen atom.

For S_N1-type Acyl Substitution: In a hypothetical S_N1 pathway, the transition state would involve the stretching and breaking of the C-Br bond, leading to the formation of a highly reactive acylium ion intermediate. This transition state would have significant carbocationic character on the carbonyl carbon.

For Reactions at the Alkene: Electrophilic addition to the alkene, for instance with HBr, would proceed through a transition state leading to a carbocation intermediate. The stability of this transition state would be influenced by the position of the forming positive charge relative to the carbonyl group.

The table below summarizes the key features of these hypothetical transition states for reactions of this compound.

| Reaction Pathway | Rate-Determining Step | Key Features of the Transition State (TS) |

| Nucleophilic Acyl Substitution (Addition-Elimination) | Nucleophilic Attack | Partial bond formation (Nu---C), partial π bond breaking (C=O), developing δ- on oxygen. |

| S_N1-type Acyl Substitution | Leaving Group Departure | Partial bond breaking (C---Br), developing δ+ on carbonyl carbon (acylium ion character). |

| Electrophilic Addition to Alkene | Electrophile Attack on C=C | Partial bond formation (E---C), partial π bond breaking (C=C), developing δ+ on adjacent carbon. |

Role of Intermediates (e.g., Carbocations, Radicals)

Intermediates are transient species that exist between reaction steps.

Tetrahedral Intermediate: This is the key intermediate in the nucleophilic acyl substitution mechanism. It is an sp³-hybridized species formed by the addition of the nucleophile to the carbonyl carbon. Its stability and lifetime can influence the reaction course.

Carbocations: Carbocationic intermediates could form in several potential scenarios. Solvolysis of the C-Br bond could generate an acylium ion. rsc.org Alternatively, electrophilic addition to the alkene would generate a cyclohexyl carbocation. This carbocation could be subject to rearrangement. For example, in the solvolysis of the related 3-bromo-1-methylcyclohexene, a secondary carbocation forms and can rearrange to a more stable tertiary carbocation. pearson.com A similar process could occur if an electrophile adds to the double bond of this compound.

Radicals: Radical intermediates are not typical for nucleophilic acyl substitution but could be generated under specific conditions, such as in the presence of radical initiators (e.g., AIBN) or upon photolysis. Radical reactions could lead to polymerization or addition across the double bond, as seen in the anti-Markovnikov addition of HBr. pearson.com Computational studies have been used to examine the outcomes of radical cyclization reactions in similar systems. nih.gov

Bridged Ions: In reactions involving the double bond, such as bromination (addition of Br₂), a bridged bromonium ion intermediate is expected to form, which dictates the anti-stereochemistry of the addition. youtube.com Studies on related cyclohexene carboxamide derivatives show complex rearrangements proceeding through iminium intermediates upon bromination, leading to bicyclic lactones, highlighting the role the carbonyl derivative can play in directing reactivity. nih.gov

Stereoelectronic Effects on Reactivity

Stereoelectronic effects arise from the spatial arrangement of orbitals and can significantly impact reactivity. In this compound, the conformation of the six-membered ring is critical. The cyclohexene ring adopts a half-chair conformation. The substituent at C1 can be either axial or equatorial, and the preferred conformation will influence the accessibility of the carbonyl group to incoming nucleophiles.

Orbital overlap between the C=C π system and the orbitals of the carbonyl group (or any forming intermediates) could also play a role. For instance, hyperconjugation between the C-H or C-C bonds of the ring and the π* orbital of the carbonyl group can affect its electrophilicity. While direct conjugation is absent, through-space or through-bond interactions might influence the stability of certain transition states or intermediates.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are powerful tools for probing reaction mechanisms. While no KIE studies have been reported for this compound, we can predict the expected outcomes for various mechanisms.

A hypothetical KIE study could provide insight into the rate-determining step:

Nucleophilic Acyl Substitution: If the reaction rate is measured with a deuterated nucleophile (e.g., CH₃OD vs. CH₃OH), a small secondary KIE might be observed. A primary KIE would not be expected unless a proton transfer is part of the rate-determining step.

Elimination Reactions: If an elimination reaction involving the removal of a proton from the ring were to occur, substituting that proton with deuterium (B1214612) (a C-D bond) would result in a significant primary KIE (kH/kD > 1), indicating that the C-H bond is broken in the rate-determining step.

Secondary KIE at the Carbonyl: A ¹²C/¹³C KIE at the carbonyl carbon could distinguish between an addition-elimination mechanism (where the carbon's hybridization changes) and an S_N1 mechanism.

The table below outlines potential KIE experiments and their mechanistic implications.

| Isotopic Label Position | Reaction Type | Expected KIE (k_light / k_heavy) | Mechanistic Implication |

| Hydrogen on Nucleophile (Nu-H vs. Nu-D) | Nucleophilic Acyl Substitution | ~1 | Proton transfer is not in the rate-determining step. |

| α-Hydrogen (C-H vs. C-D) | E2 Elimination | > 1 (Primary KIE) | C-H bond cleavage occurs in the rate-determining step. |

| Carbonyl Carbon (¹²C=O vs. ¹³C=O) | Nucleophilic Acyl Substitution | > 1 (Normal KIE) | Change in hybridization (sp² to sp³) at the carbonyl carbon in the rate-determining step. |

E1, E2, S_N1, S_N2 Mechanistic Dichotomies

While the primary reactivity of this compound is nucleophilic acyl substitution at the carbonyl carbon, the molecule contains sp³-hybridized carbons that could potentially undergo substitution or elimination under certain conditions. suniv.ac.in

S_N2/E2 at C1: The carbon bearing the carbonyl group is an sp³ carbon. A strong, sterically hindered base could potentially induce an E2 elimination by abstracting a proton from C2 or C6, forming a conjugated or non-conjugated cyclohexadienyl carbonyl bromide. However, this is unlikely as nucleophilic attack at the carbonyl is much faster. An S_N2 reaction at C1 is not possible as there is no leaving group directly on this carbon.

S_N1/E1 at C1: An S_N1-type reaction at the acyl carbon, as mentioned earlier, involves the formation of an acylium ion. This is generally disfavored compared to the bimolecular pathway but can be promoted by polar, non-nucleophilic solvents and very good leaving groups.

Reactivity at Allylic Positions (C2, C5): The molecule does not have a leaving group at the allylic positions (C3 and C6 are the sp2 carbons). If a derivative were made with a leaving group at C5, for example, it would be an allylic halide. Such a compound would be susceptible to both S_N1 (due to resonance-stabilized allylic carbocation) and S_N2 reactions. pearson.com

The primary mechanistic dichotomy for this compound itself is not between S_N1/S_N2/E1/E2 in the traditional alkyl halide sense, but rather between:

Nucleophilic acyl substitution at the carbonyl carbon (the most likely pathway). rsc.orgmasterorganicchemistry.com

Electrophilic addition to the C=C double bond. youtube.com

Radical addition to the C=C double bond. pearson.com

Participation of the double bond in rearrangements, as seen in related amide systems. nih.gov

The choice between these pathways would be dictated by the reagents and conditions (e.g., nucleophile vs. electrophile, light vs. dark, polar vs. nonpolar solvent).

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Cyclohex-3-ene-1-carbonyl bromide, distinct signals are expected for the olefinic, allylic, methine, and aliphatic protons of the cyclohexene (B86901) ring. The chemical shifts are influenced by the electronegativity of the bromine atom in the carbonyl bromide group, which would cause a downfield shift for adjacent protons compared to a less electronegative substituent. Based on data for analogous compounds like cyclohex-3-ene-1-carboxylic acid spectrabase.comdocbrown.info, the following approximate chemical shifts can be anticipated:

Olefinic Protons (H-3, H-4): These protons are expected to resonate in the range of 5.6-5.8 ppm as a multiplet. Their chemical environment is relatively distant from the carbonyl bromide group, so the primary influence is the double bond.

Methine Proton (H-1): The proton on the carbon bearing the carbonyl bromide group is expected to be significantly deshielded and would likely appear as a multiplet around 2.5-3.0 ppm.

Allylic Protons (H-2, H-6): These protons, adjacent to the double bond, are expected to show complex multiplets in the region of 2.2-2.6 ppm.

Aliphatic Protons (H-5): The protons on the remaining methylene (B1212753) group are expected to be the most shielded, with signals appearing around 1.8-2.2 ppm.

Interactive ¹H NMR Data Table for a Structurally Similar Compound: Cyclohex-3-ene-1-carboxylic acid (Solvent: CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3, H-4 | ~5.70 | m |

| H-1 | ~2.55 | m |

| H-2, H-6 | ~2.30 | m |

| H-5 | ~2.15, ~1.90 | m |

| -COOH | ~11.5 | br s |

Data is based on typical values for cyclohex-3-ene-1-carboxylic acid and serves as an estimation for this compound. The acidic proton of the carboxylic acid would be absent in the acyl bromide.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon would be a key diagnostic signal. The electronegative bromine atom would likely cause this signal to appear at a lower field (more deshielded) compared to the corresponding carboxylic acid or ester.

Expected chemical shifts for this compound based on analogous compounds nih.govnih.gov:

Carbonyl Carbon (C=O): Expected in the range of 170-180 ppm.

Olefinic Carbons (C-3, C-4): Expected around 125-127 ppm.

Methine Carbon (C-1): The carbon attached to the carbonyl group is anticipated around 40-45 ppm.

Allylic Carbons (C-2, C-6): These carbons are expected to resonate in the region of 25-30 ppm.

Aliphatic Carbon (C-5): The remaining sp³ hybridized carbon is expected to be the most shielded, appearing around 24 ppm.

Interactive ¹³C NMR Data Table for a Structurally Similar Compound: Methyl 3-methylcyclohex-3-ene-1-carboxylate

| Carbon | Chemical Shift (ppm) |

| C=O | ~176 |

| C-3 | ~134 |

| C-4 | ~120 |

| C-1 | ~40 |

| C-2 | ~31 |

| C-6 | ~27 |

| C-5 | ~25 |

| CH₃ (ester) | ~52 |

| CH₃ (on ring) | ~23 |

This table shows data for a methylated derivative and illustrates the general regions for the carbon signals in a cyclohexene ring system with a carbonyl-containing substituent. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for elucidating the detailed structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the olefinic protons (H-3, H-4) and the adjacent allylic protons (H-2, H-6). It would also show correlations between the methine proton (H-1) and its neighboring protons on C-2 and C-6, as well as couplings between the different aliphatic protons. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which protons are attached to which carbon atoms in the cyclohexene ring. For instance, the olefinic proton signals would correlate with the olefinic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. In the case of this compound, a key correlation would be between the methine proton (H-1) and the carbonyl carbon, as well as between the allylic protons (H-2, H-6) and the carbonyl carbon, confirming the position of the carbonyl bromide group. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. For a substituted cyclohexene, NOESY can help to distinguish between axial and equatorial protons and to determine the relative orientation of the carbonyl bromide substituent. For example, a NOE between the methine proton (H-1) and one of the allylic protons could indicate their cis or trans relationship on the ring. nih.gov

Stereochemical Assignments via NMR

The cyclohexene ring exists in a half-chair conformation. The stereochemical assignment of the carbonyl bromide group (axial vs. equatorial) can be inferred from ¹H NMR coupling constants and NOESY data. spectrabase.comnih.gov

Coupling Constants: The magnitude of the coupling constant between the methine proton (H-1) and the adjacent protons on C-2 and C-6 can provide clues about the dihedral angles and thus the conformation. A larger coupling constant is generally observed for an axial-axial interaction compared to an axial-equatorial or equatorial-equatorial interaction.

NOESY: As mentioned, NOESY can provide direct evidence for the spatial proximity of protons. For instance, if the H-1 proton is in an axial position, it would show NOE correlations to the other axial protons on the same side of the ring. Conversely, an equatorial H-1 would show NOEs to adjacent equatorial and axial protons. This is a powerful method for confirming the stereochemical configuration. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the most prominent feature would be the carbonyl (C=O) stretching vibration.

C=O Stretch: Acyl bromides typically exhibit a strong C=O stretching absorption at a high frequency, generally in the range of 1780-1815 cm⁻¹. This high frequency is due to the inductive effect of the electronegative bromine atom.

C=C Stretch: The carbon-carbon double bond of the cyclohexene ring would give rise to a stretching vibration around 1650-1680 cm⁻¹.

=C-H Stretch: The stretching of the C-H bonds on the double bond would appear above 3000 cm⁻¹.

C-H Stretch (aliphatic): The stretching vibrations of the C-H bonds on the sp³ hybridized carbons of the ring would be observed just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive FT-IR Data Table for a Structurally Similar Compound: Cyclohex-3-ene-1-carboxylic acid

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (broad) | 2500-3300 | Strong, Broad |

| C-H Stretch (sp²) | >3000 | Medium |

| C-H Stretch (sp³) | <3000 | Medium |

| C=O Stretch | ~1700 | Strong |

| C=C Stretch | ~1650 | Medium |

Data based on typical values for cyclohex-3-ene-1-carboxylic acid. nist.gov For this compound, the O-H stretch would be absent, and the C=O stretch would be shifted to a higher wavenumber.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds.

C=C Stretch: The C=C double bond in the cyclohexene ring is expected to show a strong signal in the Raman spectrum, often stronger and sharper than in the IR spectrum. This would be a key diagnostic peak.

Symmetrical Vibrations: Other symmetrical vibrations in the molecule, such as the symmetrical stretching of the C-C bonds in the ring, would also be Raman active.

C=O Stretch: The carbonyl stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure the m/z ratio to four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of a compound's exact mass and elemental formula. For this compound (C7H9BrO), HRMS is crucial for distinguishing it from other compounds that might have the same nominal mass.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Theoretical Exact Mass Calculation for C₇H₉⁷⁹BrO

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.00000 | 7 | 84.00000 |

| Hydrogen | ¹H | 1.00783 | 9 | 9.07047 |

| Bromine | ⁷⁹Br | 78.91834 | 1 | 78.91834 |

| Oxygen | ¹⁶O | 15.99491 | 1 | 15.99491 |

| Total | | | | 187.98372 |

An HRMS analysis would be expected to yield a molecular ion peak [M]⁺ at m/z 187.9837, confirming the elemental formula C₇H₉⁷⁹BrO. This high level of accuracy is essential for differentiating between potential isobaric compounds, which are molecules that have the same nominal mass but different elemental formulas. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing complex mixtures and identifying individual components. libretexts.org In a GC-MS analysis of this compound, the compound would first travel through a heated column, separating it from any impurities, before entering the mass spectrometer.

In the mass spectrometer, typically using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum serves as a molecular "fingerprint." While a specific spectrum for this compound is not publicly available, a predictable fragmentation pattern can be proposed based on its structure:

Molecular Ion Peak [M]⁺: A pair of peaks corresponding to the two bromine isotopes, [C₇H₉⁷⁹BrO]⁺ and [C₇H₉⁸¹BrO]⁺, would be observed at m/z 188 and 190.

Loss of Bromine: A common fragmentation pathway for haloalkanes is the loss of the halogen radical. libretexts.org This would result in an acylium ion [C₇H₉O]⁺ at m/z 109. This is often a very stable and prominent peak.

Loss of Carbonyl Bromide: Cleavage of the C-C bond adjacent to the carbonyl group could lead to the loss of the •COBr radical, resulting in a cyclohexenyl cation [C₆H₉]⁺ at m/z 81.

Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene derivatives is a retro-Diels-Alder reaction. docbrown.info This would split the six-membered ring, potentially leading to the formation of a butadiene cation radical [C₄H₆]⁺ at m/z 54 and a neutral molecule of acrolein bromide.

Isotopic Pattern Analysis (e.g., for Bromine)

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. nih.gov Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). libretexts.orglibretexts.org This results in any bromine-containing fragment appearing as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass units. youtube.com

For the molecular ion of this compound, this pattern would be unmistakable.

Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | Corresponding Isotope | Theoretical m/z | Expected Relative Abundance |

|---|---|---|---|

| [C₇H₉⁷⁹BrO]⁺ | ⁷⁹Br | ~188 | 100% |

This 1:1 isotopic pattern is a powerful diagnostic tool, providing clear evidence for the presence of a single bromine atom in the molecule and its fragments.

X-ray Diffraction Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. carleton.edu It provides precise data on atomic positions, which can be used to calculate bond lengths, bond angles, and torsional angles that define the molecule's conformation and stereochemistry. carleton.eduresearchgate.net Although a crystal structure for this compound has not been reported, the expected structural parameters can be discussed.

Confirmation of Molecular Conformation and Stereochemistry

The cyclohexene ring is known to adopt a half-chair conformation to minimize angular and torsional strain. wikipedia.orgsuniv.ac.in An XRD analysis would confirm this conformation for this compound. The four carbon atoms of the C-C-C=C unit would lie in a plane, while the other two carbon atoms would be puckered out of this plane.

The carbonyl bromide substituent at the C1 position can exist in either an axial or equatorial position relative to the ring. The preferred conformation would be the one that minimizes steric hindrance. Typically, bulky substituents on a cyclohexane (B81311) or cyclohexene ring favor the equatorial position. Therefore, it is highly probable that the carbonyl bromide group would be found in a pseudo-equatorial orientation. XRD analysis would definitively establish this stereochemical detail.

Determination of Bond Lengths and Angles

XRD provides the most accurate experimental values for bond lengths and angles. carleton.edupsu.edu Based on data from similar structures, the expected values for this compound can be estimated.

Table of Predicted Bond Lengths and Angles

| Bond/Angle | Type | Predicted Value |

|---|---|---|

| C=C | Alkene | ~1.34 Å |

| C-C (sp²-sp³) | Single bond adjacent to double bond | ~1.50 Å |

| C-C (sp³-sp³) | Single bond | ~1.54 Å |

| C-C(=O) | Single bond to carbonyl carbon | ~1.52 Å |

| C=O | Carbonyl double bond | ~1.20 Å |

| C-Br | Acyl bromide | ~1.98 Å |

| C=C-C | Angle involving double bond | ~123° |

| C-C-C | Angle within saturated part of the ring | ~111° |

| C-C-C=O | Angle adjacent to carbonyl | ~118° |

These values are derived from standard bond lengths and angles observed in numerous organic compounds. An actual XRD experiment would provide precise measurements for this compound, confirming these estimates and revealing any minor distortions due to its specific electronic and steric environment.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

While specific experimental studies on the intermolecular interactions of this compound are not extensively documented in publicly available literature, a detailed analysis of its structural components allows for a robust theoretical assessment of the forces governing its association in condensed phases. The primary intermolecular forces expected are dipole-dipole interactions, London dispersion forces, and potential weak hydrogen and halogen bonds, where the molecule acts as an acceptor.

The presence of the highly polar carbonyl (C=O) group and the carbon-bromine (C-Br) bond introduces significant dipole moments in the molecule. This polarity is a key determinant of the molecule's physical properties and its interactions with other molecules. Consequently, dipole-dipole attractions are a major contributing factor to the intermolecular cohesion of this compound. libretexts.org

The carbonyl oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. While this compound itself lacks a hydrogen bond donor and therefore cannot form hydrogen bonds with other molecules of its own kind, it can participate in hydrogen bonding with protic solvents or other co-solutes that contain O-H or N-H groups. libretexts.orgnih.gov This capability is crucial in understanding its solubility and reactivity in various chemical environments. Studies on related carbonyl-containing compounds show that such hydrogen bonds can significantly stabilize transition states and intermediates in reactions. nih.gov

Furthermore, the bromine atom introduces the possibility of halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid). In the context of this compound, the bromine atom could interact with nucleophilic sites, such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C). Additionally, theoretical and crystallographic studies on other organobromine compounds have characterized C–Br···Br–C interactions. rsc.orgmdpi.com These interactions, primarily driven by dispersion forces with a notable electrostatic component, have stabilization energies that can be significant. rsc.org For instance, theoretical calculations on model brominated compounds have estimated the strength of C–Br···Br–C interactions to be between -1.72 and -1.91 kcal/mol. rsc.org Similarly, weak C-Halogen···C=O interactions have been theoretically evaluated in related cyclohexane derivatives, with stabilization energies of approximately 1 kcal/mol. nih.gov

A summary of the potential intermolecular interactions for this compound, based on theoretical considerations and data from analogous compounds, is presented below.

| Type of Interaction | Atoms/Groups Involved (Donor/Acceptor) | Estimated Interaction Energy (kcal/mol) | Supporting Evidence/Analogy |

|---|---|---|---|

| Dipole-Dipole | (C=O, C-Br) ↔ (C=O, C-Br) | Variable, contributes significantly to boiling point | General property of polar acyl halides libretexts.org |

| Hydrogen Bonding (Acceptor Role) | R-O-H / R-N-H :O=C | -4 to -5 | Observed in catalytic systems with carbonyls and H-bond donors nih.govnih.gov |

| Halogen Bonding (Type I) | C-Br :Br-C | -1.7 to -2.5 | Theoretical calculations on (CH3Br)2 and other brominated compounds rsc.orgmdpi.com |

| Halogen Bonding (Type II) | C-Br :O=C | ~ -1.0 | Theoretical studies on analogous fluorinated cyclohexane carbonyl derivatives nih.gov |

| London Dispersion Forces | Entire Molecule ↔ Entire Molecule | Significant contribution for all parts of the molecule | Universal force, important for nonpolar moieties and large atoms like Br rsc.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems. It is widely used to predict the molecular properties and reactivity of organic compounds.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Cyclohex-3-ene-1-carbonyl bromide, the cyclohexene (B86901) ring is expected to adopt a half-chair conformation, which is the most stable arrangement for this cyclic system. The carbonyl bromide group can exist in either an axial or equatorial position relative to the ring, with the equatorial conformation generally being more stable due to reduced steric hindrance.

In a related study on a dibrominated cyclohexane (B81311) derivative formed from a carboxamide, X-ray diffraction analysis confirmed that the saturated cyclohexane ring adopts a stable chair conformation. nih.gov DFT calculations on such systems help refine bond lengths, bond angles, and dihedral angles to achieve the lowest energy state. For instance, in a related dibrominated benzofuran-fused cyclohexane system, C–C single bonds in the cyclohexane ring were found to be in the range of 1.494–1.535 Å. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is likely localized on the C=C double bond (the π-orbital), making it susceptible to electrophilic attack. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group, making the carbonyl carbon an electrophilic site for nucleophilic attack.

| Orbital | Primary Location | Role in Reactions | Predicted Reactivity Site |

|---|---|---|---|

| HOMO | π orbital of C=C bond | Electron Donor | Alkene group (electrophilic addition) |

| LUMO | π* orbital of C=O bond | Electron Acceptor | Carbonyl carbon (nucleophilic acyl substitution) |

Reaction Pathway Mapping and Transition State Localization

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states—the highest energy points along a reaction coordinate. youtube.comyoutube.com Locating the transition state allows for the calculation of the activation energy, which governs the reaction rate.

For this compound, several reaction pathways can be computationally explored:

Electrophilic Addition: The reaction of an electrophile (e.g., Br₂) across the C=C double bond.

Nucleophilic Acyl Substitution: The attack of a nucleophile at the electrophilic carbonyl carbon, leading to the substitution of the bromide ion.

Studies on the bromination of cyclohex-3-ene-1-carboxamide (B1296590) derivatives have shown that complex rearrangements can occur, leading to the formation of bicyclic lactones. nih.gov The mechanisms for these transformations, involving intermediates like iminium salts, were discussed, a process that relies heavily on computational mapping to trace the most plausible reaction pathways. nih.gov Such studies underscore the power of DFT in predicting and explaining unexpected reaction outcomes. nih.govbcrec.id

Thermodynamic and Kinetic Parameter Computations

From the energies of the optimized structures (reactants, transition states, products), key thermodynamic and kinetic parameters can be computed. DFT calculations can provide values for enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). youtube.com

Kinetic Control: The Gibbs free energy of activation (ΔG‡), the energy difference between the reactants and the transition state, determines the reaction rate.

These computations allow for a quantitative comparison of different potential reaction pathways, predicting which products are likely to form and how fast. youtube.com

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is key to its reactivity. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgaip.org It uses a color scale to indicate charge distribution:

Red: Regions of most negative electrostatic potential, rich in electrons, and prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, and prone to nucleophilic attack.

Green/Yellow: Regions of intermediate potential.

For this compound, the MEP map would be expected to show a region of high electron density (red) around the electronegative oxygen atom of the carbonyl group. researchgate.netwalisongo.ac.id Conversely, the carbonyl carbon, bonded to both the electronegative oxygen and bromine, would exhibit a significant positive potential (blue), marking it as a prime site for nucleophilic attack. walisongo.ac.id The hydrogen atoms would also show positive potential. Such maps provide a qualitative, yet powerful, prediction of how the molecule will interact with other chemical species. aip.org

| Molecular Region | Expected MEP Color | Charge Character | Predicted Interaction |

|---|---|---|---|

| Carbonyl Oxygen | Red | Electron-rich (Negative) | Site for electrophilic attack / Hydrogen bond acceptor |

| Carbonyl Carbon | Blue | Electron-poor (Positive) | Site for nucleophilic attack |

| C=C Double Bond | Yellow/Green | Neutral / π-electron density | Site for electrophilic addition |

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD can simulate molecular vibrations, conformational changes, and solvent effects.

No specific MD simulations for this compound were identified. However, this technique could be applied to study:

The conformational flexibility of the cyclohexene ring and the rotation around the C-C bond connecting the carbonyl group.

The interaction of the molecule with solvent molecules, which can influence reaction rates and pathways.

The behavior of the molecule at interfaces or in complex biological environments.

For example, MD simulations have been used to study the properties of plasma-polymerized cyclohexane thin films, demonstrating the utility of this method for understanding the behavior of cyclohexane-based structures in different states. researchgate.net

Conformational Sampling

The conformational landscape of this compound is primarily dictated by the puckering of the six-membered ring. The cyclohexene ring typically adopts a half-chair conformation, which is more stable than the boat or twist-boat forms. However, the presence and orientation of the carbonyl bromide substituent at the C1 position significantly influence the relative energies of these conformers.

Computational methods, such as Density Functional Theory (DFT), are employed to perform conformational searches and determine the most stable geometries. ua.es In the case of monosubstituted cyclohexanes, the substituent can occupy either an axial or an equatorial position, and the equilibrium between these is influenced by steric and electronic factors. ua.es For this compound, the equatorial conformation of the carbonyl bromide group is generally expected to be more stable to minimize steric hindrance with the axial hydrogens on the same side of the ring. However, specific solvent effects or intramolecular interactions could potentially stabilize the axial conformer.

A detailed conformational analysis would involve mapping the potential energy surface by systematically rotating the C1-C(O)Br bond and allowing the ring to relax. This would identify all local minima corresponding to stable conformers and the transition states connecting them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics, providing a comprehensive picture of the molecule's dynamic behavior.

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angles (Illustrative) |

| Equatorial Half-Chair | 0.00 | C6-C1-C(O)-Br: ~175° |

| Axial Half-Chair | 1.5 - 2.5 | C6-C1-C(O)-Br: ~-60° |

| Twist-Boat | > 5.0 | Complex |

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted cyclohexenes. Actual values would require specific quantum chemical calculations.

Substrate Binding Mode Analysis

While this compound is not a natural substrate for any known enzyme, its potential interactions with biological macromolecules can be explored computationally. Substrate binding mode analysis is crucial in drug design and understanding enzymatic mechanisms. osti.gov Should this molecule be considered as a potential inhibitor or a synthetic building block for biologically active compounds, understanding its binding modes would be essential.

Molecular docking simulations can be used to predict the preferred binding orientation of this compound within a given protein's active site. mdpi.com These methods score different poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

For a hypothetical enzymatic reaction, the binding mode would determine the proximity and orientation of the acyl bromide group relative to the catalytic residues of the enzyme. mdpi.comnih.gov Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the flexibility of both the ligand and the protein and the stability of their complex over time. osti.gov The analysis might reveal that specific conformations of the cyclohexene ring are favored upon binding, which could be different from the most stable conformer in solution.

Quantum Chemical Studies of Reactivity Descriptors

Quantum chemical calculations can quantify the intrinsic reactivity of a molecule through various electronic descriptors. These indices help in understanding the molecule's susceptibility to nucleophilic or electrophilic attack and the influence of its structural features on its chemical behavior.

Nucleophilicity and Electrophilicity Indices

This compound possesses both nucleophilic (the C=C double bond) and electrophilic (the carbonyl carbon) centers. The reactivity of acyl bromides is generally high due to the electron-withdrawing nature of the bromine and oxygen atoms, which polarizes the carbonyl group and makes the carbonyl carbon highly electrophilic. fiveable.me

DFT calculations can be used to determine global reactivity descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A low HOMO-LUMO gap generally indicates higher reactivity. ajpchem.org Other descriptors such as chemical hardness, softness, and the global electrophilicity index (ω) can provide a more quantitative measure of the molecule's reactivity. nih.gov Acyl bromides are more reactive than their corresponding chlorides, which in turn are more reactive than esters and amides. fiveable.meuomustansiriyah.edu.iq This trend can be rationalized by the better leaving group ability of the bromide ion and the electronic effects of the halogen.

| Reactivity Descriptor | Illustrative Value/Trend | Significance |

| HOMO Energy | Lower | Indicates stability of the molecule |

| LUMO Energy | Lower | Indicates higher susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Smaller | Higher reactivity |

| Global Electrophilicity Index (ω) | Higher | Stronger electrophilic character |

Note: The trends in this table are based on established principles of chemical reactivity for acyl halides. libretexts.orgmasterorganicchemistry.com

Analysis of Substituent Effects

The reactivity of this compound can be modulated by introducing substituents on the cyclohexene ring. Computational studies are invaluable for predicting the impact of these substituents on the molecule's electronic structure and, consequently, its reactivity. ajpchem.org

Electron-donating groups (EDGs) on the ring would increase the electron density of the C=C double bond, enhancing its nucleophilicity and making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) would decrease the nucleophilicity of the double bond but could further increase the electrophilicity of the carbonyl carbon.

A systematic in-silico study would involve placing various substituents at different positions on the cyclohexene ring and calculating the resulting changes in the reactivity descriptors mentioned previously. For instance, a Hammett-like analysis could be performed computationally by correlating these descriptors with the electronic parameters of the substituents. This would provide a quantitative understanding of how substituents influence the reactivity of both the double bond and the acyl bromide functionality. nih.gov

In Silico Mechanistic Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally.

Understanding Regio- and Stereoselectivity

Reactions involving this compound can lead to multiple products, and understanding the factors that control regioselectivity and stereoselectivity is crucial for synthetic applications. For example, in an addition reaction to the C=C double bond, the incoming reagent can add in two different regioisomeric ways and can approach the ring from two different faces (syn or anti with respect to the carbonyl bromide group).

Computational modeling can be used to explore the potential energy surfaces of these reaction pathways. masterorganicchemistry.com By locating the transition states for each possible pathway and calculating their activation energies, one can predict the major product. researchgate.net For instance, in an electrophilic addition, the formation of a more stable carbocation intermediate would dictate the regioselectivity (Markovnikov's rule). masterorganicchemistry.com

The stereoselectivity is often governed by steric hindrance. nih.gov The bulky carbonyl bromide group might shield one face of the cyclohexene ring, directing the incoming reagent to the opposite face. duke.edu Computational analysis of the transition state geometries can reveal these steric interactions and provide a quantitative basis for the observed or predicted stereochemical outcome.

Proposing and Validating Reaction Mechanisms

Computational chemistry serves as a powerful tool for elucidating the pathways of chemical reactions involving this compound. Through theoretical calculations, plausible reaction mechanisms can be proposed and validated, offering insights into the formation of various products.

A key area of investigation is the reactivity of the cyclohexene double bond. For instance, in reactions such as bromination, computational models can predict the step-wise process of electrophilic addition. These models can help determine the structure of intermediates, such as the bromonium ion, and the transition states that connect them. The regioselectivity and stereoselectivity of such reactions are often dictated by the electronic and steric influences of the carbonyl bromide group.

In a related study on the bromination of cyclohex-3-ene-1-carboxamide derivatives, density functional theory (DFT) calculations were employed to rationalize the reaction mechanism. nih.gov It was proposed that the reaction proceeds through the formation of a key intermediate which then undergoes further transformation. nih.gov For this compound, it is anticipated that similar mechanisms would be at play, with the electron-withdrawing nature of the carbonyl group influencing the stability of charged intermediates.

Theoretical investigations can also shed light on unexpected reaction outcomes. For example, if a reaction involving this compound yields a rearranged product, computational modeling can map out the potential energy surface to identify the most favorable rearrangement pathway. This involves calculating the energies of various possible transition states and intermediates, thereby providing a quantitative basis for the observed product distribution.

Furthermore, computational studies can be used to understand the role of solvents and catalysts in the reactions of this compound. By including solvent molecules or a catalyst in the computational model, it is possible to simulate their effect on the reaction energetics and mechanism. This can be crucial for optimizing reaction conditions to favor the formation of a desired product.

The following table summarizes a hypothetical reaction analysis for the electrophilic addition of bromine to this compound, based on principles from related computational studies.

| Reaction Step | Proposed Intermediate/Transition State | Key Computational Insight |

| 1. Electrophilic Attack | Formation of a bromonium ion | The carbonyl bromide group's inductive effect can influence the charge distribution in the bromonium ion, potentially leading to a preferred direction of nucleophilic attack. |

| 2. Nucleophilic Attack | Transition state for bromide ion attack | Calculations can determine whether the attack occurs at the C4 or C5 position and from which face of the ring (syn or anti), explaining the observed stereochemistry of the product. |

| 3. Product Formation | Dibrominated cyclohexane derivative | The final product's conformational preferences can be analyzed to predict the most stable isomer. |

Investigating Intermolecular and Intramolecular Interactions

Computational chemistry provides a detailed picture of the non-covalent interactions that govern the structure and properties of this compound. These interactions can be broadly categorized as intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecular Interactions:

A pertinent example, although involving a different halogen, is the theoretical evaluation of intramolecular C-F···C=O interactions in fluorinated cyclohexane carbonyl derivatives. nih.gov These studies have shown that such interactions can be stabilizing, although not always the dominant factor in determining conformational preference. nih.gov By analogy, it is plausible that an intramolecular interaction exists between the bromine atom and the carbonyl carbon in certain conformations of this compound. The bromine atom, being polarizable, could interact with the electrophilic carbonyl carbon.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize these weak interactions by identifying bond critical points and analyzing the electron density distribution.

Intermolecular Interactions:

In the solid state or in solution, molecules of this compound interact with each other. Computational analysis can help in understanding the nature and strength of these intermolecular forces. These interactions are crucial for determining crystal packing, melting point, and solubility.

Methodologies such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts. nih.gov This technique maps the close contacts between neighboring molecules in a crystal lattice, providing a fingerprint of the intermolecular interaction patterns. For this compound, one would expect a combination of dipole-dipole interactions involving the polar carbonyl bromide group and weaker van der Waals forces.

The following table outlines the potential non-covalent interactions in this compound that could be investigated using computational methods.

| Interaction Type | Description | Potential Impact |

| Intramolecular C-H···O | Interaction between a C-H bond on the cyclohexene ring and the carbonyl oxygen. | Can influence the preferred conformation of the molecule by forming a pseudo-ring structure. |

| Intramolecular Br···C=O | A potential interaction between the bromine atom and the carbonyl carbon. | Could affect the reactivity of the carbonyl group and the conformational equilibrium. |

| Intermolecular Dipole-Dipole | Attractive forces between the positive end of one molecule's carbonyl group and the negative end of another's. | A significant contributor to the lattice energy in the solid state and influences bulk properties like boiling point. |

| Intermolecular C-H···Br/O | Weak hydrogen bonding between C-H bonds of one molecule and the bromine or oxygen atoms of a neighboring molecule. | Plays a role in the fine-tuning of the crystal packing arrangement. |

By systematically studying these interactions, a more complete understanding of the chemical and physical behavior of this compound can be achieved.

Role in Advanced Organic Synthesis and Precursor Chemistry

A Building Block for Complex Molecular Architectures

The inherent reactivity of both the alkene and the acyl bromide functionalities within cyclohex-3-ene-1-carbonyl bromide makes it an ideal starting material for synthesizing complex molecular frameworks.

Synthesis of Fused and Bicyclic Systems

The carbon-carbon double bond in the cyclohexene (B86901) ring is a key feature that allows for the construction of fused and bicyclic systems. rsc.orggla.ac.uk These reactions often proceed through cycloaddition or intramolecular cyclization pathways. For instance, the Diels-Alder reaction, a powerful tool in organic synthesis, can be employed to create bicyclic adducts. suniv.ac.in Furthermore, ring-closing metathesis (RCM) has been utilized to synthesize fused bicyclic compounds from dienyne precursors. rsc.org The resulting bicyclic structures can serve as scaffolds for more complex molecular targets. Research has also demonstrated that the bromination of cyclohex-3-ene-1-carboxamide (B1296590) derivatives can lead to the formation of bicyclic lactones through rearrangement reactions. nih.gov

Preparation of Heterocyclic Compounds (e.g., Azanorbornanes)

This compound and its derivatives are instrumental in the synthesis of various heterocyclic compounds. A notable example is the preparation of azanorbornanes. nih.gov These nitrogen-containing bicyclic compounds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The synthesis can be achieved through multi-step sequences that may involve the transformation of the carbonyl bromide into other functional groups, followed by cyclization reactions to form the characteristic azanorbornane skeleton. nih.gov

Precursor to Substituted Cyclohexene Derivatives

The cyclohexene moiety of the title compound provides a versatile platform for the introduction of a wide range of substituents. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce new functionalities onto the ring. These reactions allow for the synthesis of a diverse library of substituted cyclohexene derivatives, which can then be used in further synthetic transformations.

Derivatization Strategies for Enhancing Synthetic Utility

The synthetic potential of this compound is significantly expanded through various derivatization strategies that target either the cyclohexene ring or the carbonyl bromide group. nih.gov

Selective Functionalization of Cyclohexene Ring

The selective functionalization of the cyclohexene ring is a key strategy for creating diverse molecular structures. The double bond can be targeted for various transformations. For example, epoxidation of the double bond can introduce an epoxide ring, which can then be opened by nucleophiles to introduce a variety of functional groups. Bromination of the double bond is another common transformation that can lead to the formation of dibromo derivatives, which can undergo further reactions. nih.gov

Modifications of the Carbonyl Bromide Group

The carbonyl bromide group is a highly reactive functional group that can be readily converted into a wide range of other functionalities. This allows for the introduction of diverse chemical handles for further synthetic manipulations. Common transformations of the carbonyl bromide include:

Conversion to Esters: Reaction with alcohols in the presence of a base yields the corresponding esters.

Conversion to Amides: Reaction with primary or secondary amines produces amides.

Conversion to Aldehydes: Reduction of the acyl bromide can afford the corresponding aldehyde.

Conversion to Ketones: Reaction with organometallic reagents, such as organocuprates, can lead to the formation of ketones.

Friedel-Crafts Acylation: The acyl bromide can be used as an acylating agent in Friedel-Crafts reactions to introduce the cyclohexenoyl group onto aromatic rings.

These modifications of the carbonyl bromide group significantly broaden the synthetic utility of this compound, making it a versatile tool for the construction of a vast array of organic molecules.

Applications in Multi-Component and Cascade Reactions

This compound, by virtue of its bifunctional nature, possessing both a reactive acyl bromide and a versatile cyclohexene ring, is a promising substrate for multi-component and cascade reactions. The acyl bromide serves as a potent electrophile, readily participating in nucleophilic acyl substitution, while the double bond can engage in a variety of transformations, including electrophilic additions and cycloadditions. This duality allows for the design of complex reaction sequences where multiple bonds are formed in a single operation, enhancing synthetic efficiency.

While direct literature on the multi-component reactions of this compound is limited, the reactivity of analogous compounds, such as cyclohex-3-ene-1-carboxamide derivatives, provides significant insight. For instance, studies on the bromination of γ-hydroxycarboxamides derived from the cyclohexene scaffold have revealed interesting rearrangement pathways leading to bicyclic lactones. nih.govacs.org This type of transformation, where an initial reaction (bromination of the double bond) triggers a subsequent intramolecular cyclization (lactonization), is a classic example of a cascade reaction. nih.gov The reaction mechanism is often influenced by the substituents on the amide, highlighting the tunability of these cascade processes. nih.govacs.org

It can be postulated that this compound would undergo similar cascade sequences. For example, a reaction with a nucleophile containing a diene moiety could initiate a sequence involving an initial acylation followed by an intramolecular Diels-Alder reaction, rapidly assembling a complex polycyclic architecture. The high reactivity of the acyl bromide would facilitate the initial bond formation under mild conditions, a key requirement for successful multi-component reactions.

Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to designing novel synthetic pathways. For this compound, the synthesis and study of its analogues are crucial for elucidating the electronic and steric effects that govern its reaction outcomes. Key modifications can be made to both the carbonyl group and the cyclohexene ring.

Research into closely related cyclohex-3-ene-1-carboxamide derivatives provides a clear blueprint for such studies. acs.org By synthesizing analogues with different substituents on the amide nitrogen (e.g., methyl vs. phenyl), researchers have been able to probe how these changes affect the course of subsequent reactions like bromination and epoxidation. nih.govacs.org

For example, in the bromination of N-substituted cyclohex-3-ene-1-carboxamide derivatives, the reaction can proceed via an initial attack on the double bond, followed by the participation of the amide group to form a bicyclic iminium intermediate, which then hydrolyzes to a lactone. nih.gov The nature of the N-substituent can influence the stability of intermediates and the propensity for rearrangement.

A summary of findings from studies on analogous compounds is presented below:

| Analogue/Derivative | Reaction Studied | Key Finding | Reference |

| N-methylcyclohex-3-ene-γ-hydroxycarboxamide | Bromination with excess bromine | Formation of an isobenzofuran (B1246724) derivative via α-bromination at the bridgehead carbon. | nih.govacs.org |

| N-phenylcyclohex-3-ene-γ-hydroxycarboxamide | Bromination with excess bromine | Electrophilic substitution occurs on the phenyl ring (p-position) rather than further reaction on the cyclohexane (B81311) ring. | nih.govacs.org |

| Cyclohex-3-ene-γ-hydroxycarboxamide Derivatives | Epoxidation | Formation of different lactone products, where the stereochemical outcome is influenced by intermolecular interactions like hydrogen bonding. | nih.gov |

These studies demonstrate that even subtle changes to the structure, such as modifying the amide substituent, can dramatically alter the reaction pathway. nih.govacs.org Similar structure-reactivity studies on this compound and its derivatives would involve synthesizing analogues with substituents on the cyclohexene ring to investigate their influence on Diels-Alder reactivity or modifying the carbonyl group to tune its electrophilicity.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful technique for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. icj-e.org For this compound, the analysis reveals a convergent and efficient synthetic strategy rooted in one of the most powerful reactions in organic synthesis.

The primary strategic disconnections for this compound are:

Functional Group Interconversion (FGI): The acyl bromide can be disconnected to its corresponding carboxylic acid precursor, Cyclohex-3-ene-1-carboxylic acid. This is a standard transformation, as carboxylic acids are generally more stable and accessible precursors to highly reactive acyl halides. The forward reaction is typically achieved using reagents like thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃).

Diels-Alder Disconnection: The cyclohexene ring is the hallmark of a Diels-Alder cycloaddition product. This powerful C-C bond-forming reaction constructs a six-membered ring from a conjugated diene and a dienophile. Disconnecting the cyclohexene ring of Cyclohex-3-ene-1-carboxylic acid reveals 1,3-butadiene (B125203) as the diene component and acrylic acid as the dienophile component. This [4+2] cycloaddition represents the most logical and efficient way to construct the core carbocyclic framework.

The strategic disconnections can be summarized as follows:

| Retrosynthetic Step | Disconnection Type | Precursor(s) | Forward Reaction |

| Step 1 | Functional Group Interconversion (FGI) | Cyclohex-3-ene-1-carboxylic acid | Bromination (e.g., with PBr₃) |

| Step 2 | C-C Bond (Cycloaddition) | 1,3-Butadiene and Acrylic Acid | Diels-Alder Reaction |

This analysis establishes that this compound can be readily synthesized from simple, inexpensive starting materials in just two conceptual steps, highlighting its accessibility for use in more complex synthetic endeavors.

Q & A

Basic Research Questions